molecular formula C16H15N5O4 B2978940 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1171809-92-9

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2978940
CAS RN: 1171809-92-9
M. Wt: 341.327
InChI Key: YIKMVAHYGXSHBN-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H15N5O4 and its molecular weight is 341.327. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel FLAP Inhibitor Synthesis

A study on the synthesis of a novel five-lipoxygenase activity protein (FLAP) inhibitor demonstrated excellent pharmacokinetics properties. The synthesis involved several radiochemical steps, highlighting the compound's potential in biomedical research, particularly in studying inflammation and asthma mechanisms (Latli et al., 2015).

Radioligand for A2B Adenosine Receptors

MRE 2029-F20, a compound incorporating the benzo[d][1,3]dioxol moiety, was developed as a selective antagonist ligand for A2B adenosine receptors. Its radioligand form facilitates the pharmacological characterization of this receptor subtype, crucial in understanding various physiological processes and developing therapeutics (Baraldi et al., 2004).

Antipsychotic Potential of Pyrazol Compounds

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols highlighted a series of novel potential antipsychotic agents. These compounds showed antipsychotic-like profiles in animal behavior tests without interacting with dopamine receptors, suggesting a unique mechanism of action and potential applications in treating psychosis (Wise et al., 1987).

Coordination Complexes for Antioxidant Activity

A study on pyrazole-acetamide derivatives focused on synthesizing novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, suggesting their potential application in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

Anti-inflammatory Agents

Another research explored the synthesis and evaluation of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives as anti-inflammatory agents. The compounds demonstrated promising anti-inflammatory activity, highlighting the potential of acetamide derivatives in developing new anti-inflammatory drugs (Nikalje et al., 2015).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-9-5-11(20-21(9)2)15-18-19-16(25-15)17-14(22)7-10-3-4-12-13(6-10)24-8-23-12/h3-6H,7-8H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKMVAHYGXSHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

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